3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate
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Overview
Description
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a significant compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor, while the methyl group can be added through alkylation reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Formation of the Hydrochloride Hydrate: The final step involves the formation of the hydrochloride salt and hydration, which can be achieved by treating the compound with hydrochloric acid and water.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Coupling Reactions: Palladium catalysts, base, and appropriate ligands
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols .
Scientific Research Applications
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-2-carboxylic acids: Used in various synthetic applications.
Uniqueness
3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is unique due to the presence of both fluorine and methyl groups, which enhance its chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.ClH.H2O/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;;/h2-4H,1H3,(H,13,14);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECPVVFJOKGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2F)C(=O)O)C=C1.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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